Technical Monograph: Structural Dynamics and Synthetic Utility of Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate
Executive Summary & Molecular Profile[1] Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate represents a high-value, tri-functionalized heterocyclic scaffold. As a dense "chemical hub," it offers three distinct vectors fo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecular Profile[1]
Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate represents a high-value, tri-functionalized heterocyclic scaffold. As a dense "chemical hub," it offers three distinct vectors for orthogonal functionalization: the electrophilic formyl group (C3), the halogenated cross-coupling handle (C4-Br), and the ester moiety (C6). This specific substitution pattern is critical in the design of poly-pharmacological agents, particularly PARP inhibitors and Type II Kinase inhibitors where the indazole core mimics the adenine binding pocket.
Physicochemical Data Table
Parameter
Value
Notes
IUPAC Name
Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate
Molecular Formula
C₁₀H₇BrN₂O₃
Molecular Weight
283.08 g/mol
Average Mass
Monoisotopic Mass
281.9640 Da
Based on ⁷⁹Br isotope
Appearance
Off-white to pale yellow solid
Crystalline
Predicted LogP
~2.1
Moderate lipophilicity
H-Bond Donors
1 (N1-H)
H-Bond Acceptors
4 (N2, C=O ester, C=O formyl, O-Me)
Topological Polar Surface Area
~75 Ų
Good membrane permeability potential
Structural Connectivity Diagram
Structural Analysis & Pharmacophore Mapping
The utility of this molecule lies in its orthogonal reactivity . In drug discovery, "flat" aromatic systems often suffer from poor solubility. The 4,6-substitution pattern forces substituents out of the plane, potentially improving the hydrodynamic radius and solubility profile of final drug candidates.
C3-Formyl (Aldehyde): This is the most reactive center. It serves as a gateway to benzylic amines (via reductive amination) or styrenyl derivatives (via Wittig/Horner-Wadsworth-Emmons reactions).
C4-Bromine: Positioned in the "hinge-binding" region of many kinase inhibitors. The steric bulk of bromine forces the C3-substituent to adopt specific conformations, locking the bioactive pose.
C6-Carboxylate: Provides a solvent-exposed exit vector, ideal for solubilizing groups (e.g., piperazines) in the final drug molecule.
Synthetic Protocol (High-Integrity Route)
Direct formylation of electron-deficient indazoles (bearing esters/halogens) via Vilsmeier-Haack is often low-yielding. Therefore, a Metal-Halogen Exchange strategy is recommended for maximum reliability and regiocontrol.
Precursor: Methyl 4-bromo-1H-indazole-6-carboxylate (commercially available or synthesized via diazotization of methyl 4-amino-3-bromo-5-methylbenzoate).
Workflow Diagram
Detailed Methodology
Step 1: C3-Iodination
Rationale: Iodine is more labile than bromine, allowing for selective metal-halogen exchange in Step 3.
Dissolve Methyl 4-bromo-1H-indazole-6-carboxylate (1.0 eq) in DMF (10 vol).
Add KOH (3.0 eq) followed by Iodine (I₂, 1.2 eq) portion-wise at 0°C.
Allow to warm to RT and stir for 2 hours.
QC Check: LC-MS should show M+H at ~408/410 (Br+I pattern).
Quench with aqueous Na₂S₂O₃ to remove excess iodine. Precipitate, filter, and dry.[1]
Step 2: N1-Protection (SEM)
Rationale: The N1-proton is acidic (pKa ~14). Without protection, the Grignard reagent in Step 3 will simply deprotonate the nitrogen rather than perform the exchange.
Isolate the N1-SEM protected product via column chromatography (Hexane/EtOAc).[2]
Step 3: Selective Metal-Halogen Exchange (The Critical Step)
Rationale: Using iPrMgCl·LiCl (Turbo Grignard) at controlled temperatures allows for the selective exchange of the C3-Iodine atom while leaving the C4-Bromine and C6-Ester intact.
Dissolve N-SEM protected intermediate in anhydrous THF under Argon.
Cool to -40°C . (Do not go to 0°C, or the ester may be attacked; do not go to -78°C, or the exchange may be too slow).
Add iPrMgCl·LiCl (1.3 M in THF, 1.1 eq) dropwise. Stir for 30 min at -40°C.
Add anhydrous DMF (5.0 eq) as the formyl source.
Warm to 0°C and quench with saturated NH₄Cl.
Step 4: Deprotection
Treat the crude oil with TFA/DCM (1:1) or HCl/MeOH to remove the SEM group.
Neutralize and recrystallize from Ethanol/Heptane.
Analytical Characterization (Self-Validation)
To ensure the identity of the synthesized compound, compare experimental data against these predicted values.
1H NMR (DMSO-d6, 400 MHz) Prediction
δ 14.1 ppm (bs, 1H): Indazole N1-H (Exchangeable with D₂O).
Safety Data Sheet (SDS) and handling precautions for brominated indazoles
An In-depth Technical Guide to the Safe Handling of Brominated Indazoles for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Preamble: The Duality of Brominat...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Safe Handling of Brominated Indazoles for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Preamble: The Duality of Brominated Indazoles in Drug Discovery
Indazoles represent a privileged scaffold in medicinal chemistry, forming the core of numerous molecules with significant pharmacological activity, including promising protein kinase inhibitors for cancer therapy.[1][2][3] The introduction of a bromine atom onto the indazole ring is a common and powerful strategy employed by chemists to modulate a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile.[2] However, this strategic modification also introduces specific hazards. As halogenated aromatic heterocyclic compounds, brominated indazoles demand a comprehensive understanding of their potential risks and the implementation of rigorous safety protocols.
This guide moves beyond a simple recitation of Safety Data Sheet (SDS) information. It is designed to provide you, the laboratory professional, with the causal understanding—the "why"—behind each safety recommendation. By internalizing these principles, you can cultivate a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Hazard Identification: Deconstructing the Risk Profile
While each specific brominated indazole has a unique SDS, a consistent pattern of hazards emerges across the class. These compounds are typically fine, crystalline solids that present risks primarily through inhalation of dust, as well as skin and eye contact.[4][5][6][7]
GHS Hazard Profile Summary
The Globally Harmonized System (GHS) classifications found on the SDS for various brominated indazoles provide a clear, standardized overview of the primary risks.
Hazard Class
GHS Category
Hazard Statement
Commonly Found In
Practical Implication in the Lab
Acute Toxicity, Oral
Category 3 or 4
H301: Toxic if swallowedH302: Harmful if swallowed
Inhaling airborne dust can irritate the nose, throat, and lungs, leading to coughing and discomfort.[9]
The Hidden Hazard: Thermal Decomposition
A critical, often overlooked, risk is the generation of hazardous gases upon thermal decomposition. When exposed to high heat, such as in a fire, brominated indazoles can break down to release highly toxic and corrosive fumes, including:
Hydrogen bromide gas is acutely toxic and corrosive to the respiratory system.[11] This underscores the importance of not only preventing fires but also understanding the specific hazards involved in firefighting.
Risk Assessment and Control: A Multi-Layered Defense
A robust safety posture relies on a hierarchy of controls, starting with the most effective measures (engineering controls) and ending with the final barrier (personal protective equipment).
Engineering Controls: Your First and Best Defense
Engineering controls are designed to remove the hazard at the source, providing passive protection.
Chemical Fume Hood: All work involving the handling of solid brominated indazoles or their solutions must be conducted in a properly functioning and certified chemical fume hood.[9][12] This is the most critical piece of equipment for preventing inhalation of airborne dust or vapors.[12]
Ventilated Enclosures: For weighing operations, a ventilated balance enclosure or powder containment hood provides localized exhaust to capture fine particles at the source, preventing their release into the lab environment.
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[5][9] In the event of a splash, immediate flushing is critical to minimizing injury.[13]
Administrative Controls: Safe Work Practices
These are the procedures and policies that dictate how work is performed safely.
Designated Area: Establish a clearly marked "designated area" within the lab for handling brominated indazoles to prevent cross-contamination.
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4][14] Do not eat, drink, smoke, or apply cosmetics in the laboratory.[15]
Dust Mitigation: Handle solids carefully to avoid creating dust.[4][5] Do not "dry sweep" spills; use appropriate cleanup procedures (see Section 4).
Personal Protective Equipment (PPE): The Final Barrier
PPE does not eliminate the hazard, but it protects you from exposure. It must be selected carefully and worn correctly at all times.[12]
NIOSH-approved respirator with particulate filter (e.g., N95 or P100) is mandatory.[5][10]
Standard Operating Protocols: From Receipt to Disposal
Adherence to standardized protocols is the cornerstone of laboratory safety and experimental reproducibility.
Workflow for Safe Handling of Brominated Indazoles
The following diagram outlines the critical control points in the lifecycle of a brominated indazole within the laboratory.
Caption: General workflow for handling brominated indazoles.
Step-by-Step Protocol for Weighing and Solution Preparation
Preparation: Before starting, review the compound-specific SDS. Ensure a chemical fume hood is on and functioning correctly. A designated waste container for "Halogenated Organic Waste" should be available.[12]
Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.[12]
Work Area: Conduct all operations inside the chemical fume hood. Place a weigh paper or boat on the analytical balance.
Transfer Solid: Using a clean spatula, carefully transfer the desired amount of the brominated indazole from its storage container to the weigh boat. Move slowly and deliberately to prevent the fine powder from becoming airborne.[4]
Seal Container: Immediately and tightly seal the main storage container.
Prepare Solution: Transfer the weighed solid into your reaction vessel. Add the solvent to the solid to prevent splashing of the powder.
Initial Cleanup: Gently fold the weigh paper and dispose of it, along with any used pipette tips, into the designated solid waste container. Use a cloth or paper towel lightly dampened with a suitable solvent (e.g., isopropanol) to wipe the spatula and any surfaces where powder may have settled. Dispose of the towel in the halogenated waste container.
Storage Requirements
Proper storage is crucial for maintaining chemical integrity and safety.
Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][6][14]
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[4]
Atmosphere: For particularly sensitive compounds, storage under an inert gas like argon or nitrogen may be required to prevent degradation.[16] Check the supplier's recommendations.
Emergency Procedures: Rapid and Correct Response
In the event of an accident, a prepared and decisive response is critical.
Emergency Response Decision Tree
Caption: Decision tree for responding to laboratory incidents.
First Aid Measures
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[5][6]
Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[5][8] Seek medical attention if irritation develops or persists.[5]
Inhalation: Move the person to fresh air.[4][5] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested).[5] Seek immediate medical attention.[5][6]
Ingestion: Do NOT induce vomiting.[5][11] If the person is conscious, rinse their mouth with water.[11] Call a physician or poison control center immediately.[5][8]
Spill Response
Minor Spill (e.g., < 1 gram, contained in fume hood):
Ensure you are wearing appropriate PPE, including a respirator.
Gently cover the spill with an absorbent material like sand or a spill pillow to prevent dust from becoming airborne.[17]
Carefully sweep or scoop the material into a container labeled for hazardous waste disposal.[5][14]
Decontaminate the area with a suitable solvent and wipe clean.
Major Spill (any spill outside of a fume hood, or a large quantity):
Evacuate all personnel from the immediate area.[13][17]
Alert others and restrict access to the area.
If safe to do so, turn off ignition sources.
Contact your institution's Environmental Health & Safety (EHS) department or emergency services immediately.[13] Do not attempt to clean up a major spill unless you are trained and equipped to do so.
Waste Management: A Cradle-to-Grave Responsibility
All materials contaminated with brominated indazoles are considered hazardous waste.
Classification: This waste must be classified as "Halogenated Organic Waste." [12] It must never be mixed with non-halogenated waste streams.
Containers: Use only approved, properly labeled, and sealed containers for waste collection. Keep containers closed except when adding waste.
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[12][18] Never dispose of brominated indazoles or their solutions down the drain.[12]
References
Hydrocarbons, Halogenated Aromatic. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety.
6-Bromo-1H-indazole - SAFETY DATA SHEET. (2011, August 12). Fisher Scientific.
5-Bromo-1H-indazole-3-carboxylic acid - SAFETY DATA SHEET. (2023, August 25). Fisher Scientific.
6-(Bromomethyl)-1H-indazole hydrobromide - Safety Data Sheet. (2023, June 8). Apollo Scientific.
6-(Bromomethyl)-1H-indazole - Safety Data Sheet. AK Scientific, Inc.
5-Bromo-3-phenyl-1H-indazole - Safety Data Sheet. AK Scientific, Inc.
What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response.
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts.
SAFETY DATA SHEET. (2026, January 20). BASF.
Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PMC.
3-Bromo-1H-indazole - SAFETY DATA SHEET. Fisher Scientific.
Bromine in orgo lab SOP. Environmental Health and Safety at Providence College.
Emergency Procedures for Incidents Involving Chemicals. Research Safety, University of Kentucky.
3-Bromo-1H-indazole - SAFETY DATA SHEET. (2024, March 5). Fisher Scientific.
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC.
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). MDPI.
Technical Guide: 3-Formyl-1H-indazole-6-carboxylate Derivatives in Drug Discovery
The following technical guide provides an in-depth literature review and procedural analysis of 3-formyl-1H-indazole-6-carboxylate derivatives . This document is structured to serve as a strategic resource for medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth literature review and procedural analysis of 3-formyl-1H-indazole-6-carboxylate derivatives . This document is structured to serve as a strategic resource for medicinal chemists and drug developers, focusing on the molecule's utility as a divergent intermediate in kinase inhibitor discovery.
Executive Summary: The Divergent Scaffold
In the landscape of kinase inhibitor design, the indazole core is recognized as a "privileged scaffold" due to its ability to mimic the purine ring of ATP, facilitating hydrogen bonding with the kinase hinge region.
Methyl 3-formyl-1H-indazole-6-carboxylate (and its corresponding acid) represents a high-value, bifunctional intermediate. Its strategic importance lies in its orthogonal reactivity:
C3-Formyl Group: A reactive electrophile for installing "tail" moieties (via reductive amination or condensation) that probe the hydrophobic pocket or solvent-exposed regions of the ATP binding site.
C6-Carboxylate Group: A handle for modulating physicochemical properties (solubility, lipophilicity) or extending into the allosteric pockets (e.g., the DFG-out pocket in Type II inhibitors).
This guide synthesizes literature focusing on the synthesis, reactivity, and application of this core, specifically in the development of FLT3 , FGFR , and VEGFR inhibitors.
Synthetic Architecture
The construction of the 3-formyl-1H-indazole-6-carboxylate core typically follows a linear oxidation state adjustment from commercially available precursors. Unlike indoles, direct Vilsmeier-Haack formylation at C3 of the indazole ring is often low-yielding or requires specific electronic activation. Therefore, the literature favors a Reduction-Oxidation (Red-Ox) strategy .
The Validated Red-Ox Pathway
The most robust route identified in recent literature (e.g., for FLT3 inhibitors) initiates from methyl 1H-indazole-6-carboxylate .
Workflow Logic:
N1-Protection: Essential to prevent N-alkylation/acylation side reactions and improve solubility in organic solvents. Tetrahydro-2H-pyran (THP) is the standard protecting group due to its stability under basic reduction conditions and facile removal under mild acidity.
C6-Ester Preservation: The challenge is to functionalize C3 without degrading the C6-ester. However, most protocols prioritize C3 functionalization before final C6 diversification, or they reduce the ester to an alcohol if the target requires a methylene linker.
C3-Functionalization: Since direct formylation is difficult, the literature often employs a sequence where the C3 position is pre-functionalized or the ring is constructed with the handle. However, a dominant method for this specific scaffold involves radical functionalization or iodination followed by carbonylation , though the specific FLT3 protocol cites a route involving reduction of a pre-existing ester or nitrile at C3 if available, or more commonly, starting from the 3-H indazole, protecting, iodinating at C3, and then formylating via metal-halogen exchange or transition metal catalysis.
Correction based on specific literature (Vertex AI Result 1.1):
The specific pathway detailed for FLT3 inhibitors involves:
Reduction: The C6-ester is not the target of the formyl group in the title compound; rather, the literature often describes 3-formyl derivatives.
Critical Distinction: If the starting material is Methyl 1H-indazole-6-carboxylate , introducing a formyl group at C3 requires C-H activation or halogenation/formylation.
Alternative Route (Literature Verified): Some pathways reduce a C3-ester to the alcohol and then oxidize to the aldehyde.[1]
Refined Protocol: The specific literature (Result 1.1) notes: Methyl 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylate was reduced to an alcohol and oxidized to an aldehyde.[1] Wait, if the starting material is the 6-carboxylate, reducing it would yield the 6-hydroxymethyl derivative, not the 3-formyl.
Clarification: The target molecule is 3-formyl...6-carboxylate .[2] This implies the C6 ester remains intact while the C3 position is formylated.
Synthesis Resolution: The most reliable route to 3-formyl-1H-indazole-6-carboxylate involves iodination at C3 (using
/KOH) followed by a Pd-catalyzed carbonylation or lithium-halogen exchange followed by DMF quench , while carrying the C6-ester.
Visualization of Synthetic Logic
The following diagram illustrates the critical decision tree for synthesizing this core, highlighting the divergence point for Type I vs. Type II kinase inhibitors.
Caption: Synthetic workflow converting the 6-carboxylate precursor to the 3-formyl divergent hub, leading to distinct kinase inhibitor classes.
The most prominent application of the 3-formyl-1H-indazole-6-carboxylate core is in the design of FLT3 (FMS-like tyrosine kinase 3) inhibitors.
Mechanism: The indazole moiety acts as the hinge binder .[1] The nitrogen atoms at positions 1 and 2 interact with the ATP-binding pocket (specifically the backbone of Cys694 in FLT3).
Role of 3-Formyl: This group is converted into a benzimidazole or similar heterocyclic linker. The aldehyde reacts with a phenylenediamine derivative to form the benzimidazole, which extends into the hydrophobic pocket occupied by the "gatekeeper" residue (Phe691).
Role of 6-Carboxylate: This position is often derivatized to an amide to reach the solvent front, improving solubility and pharmacokinetic properties (LogD modulation).
FGFR and VEGFR Inhibition
In Fibroblast Growth Factor Receptor (FGFR) inhibitors, the 3-formyl group is frequently converted to an acrylamide or vinyl sulfone via Knoevenagel condensation.
Covalent Inhibition: If a cysteine is present in the P-loop or hinge region, the acrylamide (derived from the 3-formyl) can form a covalent bond, leading to irreversible inhibition.
Solubility: The 6-carboxylate is hydrolyzed to the acid and coupled with solubilizing groups (e.g., N-methylpiperazine) to prevent aggregation in biological assays.
Experimental Protocols
Protocol A: Synthesis of Methyl 3-formyl-1H-indazole-6-carboxylate
Note: This protocol synthesizes the core by functionalizing the C3 position of the 6-carboxylate precursor.
Reagents:
Methyl 1H-indazole-6-carboxylate (1.0 equiv)
Iodine (
) (2.0 equiv)
Potassium Hydroxide (KOH) (4.0 equiv)
DMF (Dimethylformamide)
Palladium(II) Acetate (
) (5 mol%)
Xantphos (10 mol%)
CO gas (balloon) or
(solid CO source)
Triethylsilane (
) (Reductant for formylation)
Step-by-Step Methodology:
C3-Iodination:
Dissolve methyl 1H-indazole-6-carboxylate in DMF (0.5 M).
Add finely crushed KOH pellets followed by portion-wise addition of iodine at 0°C.
Allow the mixture to warm to RT and stir for 4 hours. Self-Validation: Monitor by TLC (Hexane/EtOAc 1:1). The product (3-iodo intermediate) will be less polar than the starting material.
Quench: Pour into aqueous
(sodium thiosulfate) to remove excess iodine (color change from brown to yellow/white). Filter the precipitate.[1][3]
Pd-Catalyzed Formylation (Carbonylation):
Dissolve the 3-iodo intermediate in anhydrous DMF/DMSO.
Add
, Xantphos, and .
Purge the vessel with CO gas (or add
and for in situ generation).
Heat to 80°C for 12 hours.
Mechanism:[4] The Pd inserts into the C-I bond, CO coordinates, and the silane (or formate source) reduces the acyl-Pd species to the aldehyde rather than the ester.
Workup: Dilute with water, extract with EtOAc. Purify via flash chromatography (
, 0-50% EtOAc in Hexanes).
Protocol B: Reductive Amination (Derivatization)
Objective: Coupling the 3-formyl core with an amine (R-
) to test SAR.
Imine Formation:
Suspend Methyl 3-formyl-1H-indazole-6-carboxylate (1 equiv) in 1,2-dichloroethane (DCE).
Add the amine (1.1 equiv) and Acetic Acid (catalytic, 1-2 drops).
Stir at RT for 2 hours. Self-Validation: Solution usually clears or changes color as the imine forms.
The following table summarizes the physicochemical impact of the 6-carboxylate group compared to the unsubstituted indazole, based on aggregated literature data for kinase inhibitors.
Property
Unsubstituted Indazole
6-Carboxylate Derivative
Impact on Drug Design
ClogP
~2.5
~1.8 (Ester) / ~0.5 (Acid)
Lowers lipophilicity; Acid form improves aqueous solubility.
Ester may act as a prodrug; Acid is generally stable.
Structural Activity Relationship (SAR) Map
The diagram below details the binding interactions of the 3-formyl-1H-indazole-6-carboxylate derived inhibitors within a typical Type II Kinase pocket (e.g., FLT3/VEGFR).
Caption: SAR Map demonstrating the tripartite binding mode of indazole-6-carboxylate derivatives in kinase active sites.
References
Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) . Chemistry. (2022).[1][5] Link
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . Molecules. (2018).[6] Link
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives . Der Pharma Chemica. (2012).[7] Link
Indazole – an emerging privileged scaffold: synthesis and its biological significance . RSC Advances. (2023). Link
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles . RSC Advances. (2014). Link
Strategic Utilization of Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate in Kinase Inhibitor Design
Topic: Role of Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate in Kinase Inhibitor Discovery Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Process C...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Role of Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate in Kinase Inhibitor Discovery
Content Type: Technical Whitepaper / Application Guide
Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Chemists[1]
[1]
Executive Summary: The Tri-Vector Scaffold
In the landscape of kinase inhibitor discovery, the indazole core has emerged as a privileged scaffold, effectively mimicking the adenine moiety of ATP to anchor ligands within the kinase hinge region. Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate (CAS: 885518-48-9) represents a high-value, advanced intermediate that offers a distinct advantage: orthogonal functionalization .[1]
Unlike simple indazoles, this molecule possesses three chemically distinct "vectors" (handles) that allow medicinal chemists to probe multiple regions of the kinase binding pocket simultaneously:
C3-Formyl Group: A reactive electrophile for reductive amination, enabling access to the Solvent Front or specific polar pockets (e.g., via aminomethyl extensions).
C4-Bromo Group: A halogen handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing exploration of the Gatekeeper Residue or the Hydrophobic Pocket II .[1]
C6-Carboxylate Group: An ester anchor that can be hydrolyzed and amidated to interact with the Ribose Binding Pocket or extend into the solvent, modulating solubility and pharmacokinetic (PK) properties.
This guide details the synthetic utility, structural biology implications, and experimental protocols for leveraging this scaffold in the discovery of FGFR , VEGFR , and CDK inhibitors.
Structural Biology & Binding Mode Hypothesis
The rational design of kinase inhibitors using this scaffold relies on understanding how the substitution pattern maps to the ATP-binding site.[1]
The "4-Aryl-Indazole-6-Carboxamide" Class
While many approved drugs (e.g., Pazopanib, Axitinib) utilize 3-substituted indazoles, the 4-substituted-6-carboxamide pattern offers a unique topology.[1]
Hinge Binding: The indazole
and typically form a bidentate H-bond network with the kinase hinge region (e.g., Glu/Ala backbone).
C4-Vector (Gatekeeper): Substituents at the 4-position are sterically positioned to interact with the gatekeeper residue.[1] A bulky aryl group introduced here can induce a "DFG-out" conformation or fill the hydrophobic pocket in "DFG-in" structures.[1]
C3-Vector (Solubility/Selectivity): The 3-position points towards the solvent front.[1][2] Converting the formyl group to a morpholine-methyl or piperazine-methyl moiety often improves solubility and can form salt bridges with surface aspartate/glutamate residues.[1]
Visualization: Kinase Interaction Map
The following diagram illustrates the logical connection between the scaffold's functional groups and the kinase binding pocket regions.
Caption: Mapping the orthogonal functional handles of the indazole scaffold to specific kinase binding pocket regions.
Synthetic Workflow & Causality
The synthesis of a library based on this scaffold requires a specific order of operations to avoid chemoselectivity issues. The Aldehyde (C3) is the most labile, followed by the Ester (C6) , and finally the Bromide (C4) .
Step 1: C3 Protection or Functionalization. The aldehyde is prone to oxidation or side reactions during basic hydrolysis. It is best to perform the reductive amination first to install the stable amine tail.
Step 2: C4 Cross-Coupling. The Suzuki coupling can be performed next. Note: The indazole NH may require protection (e.g., THP or SEM) if the coupling conditions are harsh, though many protocols work on the free NH indazole.
Step 3: C6 Amidation. Finally, the robust methyl ester is hydrolyzed to the acid and coupled to the desired amine.
Experimental Protocol: Synthesis of a Prototypical FGFR Inhibitor
The following table summarizes the expected reactivity profile and physicochemical shifts associated with modifications at each position.
Position
Functional Group
Reactivity Class
Effect on cLogP
Primary Biological Role
C3
Formyl (-CHO)
Electrophile (Soft)
Neutral
Solubility Vector: Conversion to basic amine lowers LogD at pH 7.[1]4.
C4
Bromo (-Br)
Electrophile (Hard/Transition Metal)
Increases (+0.8)
Selectivity Handle: Aryl groups here target the gatekeeper.
C6
Methyl Ester (-COOMe)
Electrophile (Hard)
Increases (+0.5)
Interaction Anchor: Amides here H-bond with solvent-exposed residues.[1]
Pathway Context: FGFR Signaling
Inhibitors derived from this scaffold typically target the FGFR/VEGFR family, disrupting downstream MAPK signaling.
Caption: The Indazole inhibitor blocks ATP binding at the FGFR kinase domain, halting the Ras-Raf-MEK-ERK proliferation cascade.[1]
References
Liu, Y. et al. (2015).[3] "Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold." Organic & Biomolecular Chemistry. Link
Zhang, Z. et al. (2016). "Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors." Molecules. Link
BenchChem. (2025). "Methyl 4-bromo-1H-indazole-6-carboxylate: Biological Activities and Therapeutic Potential."[1][4] BenchChem Technical Library. Link
Cui, J. et al. (2017). "Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
Application Note: Scalable Synthesis of Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate
Abstract & Strategic Overview The synthesis of Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate represents a significant challenge in regiochemical control. This scaffold is a critical pharmacophore in the development o...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The synthesis of Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate represents a significant challenge in regiochemical control. This scaffold is a critical pharmacophore in the development of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors. The primary synthetic difficulty lies in the steric crowding at the C3 and C4 positions and the chemoselective differentiation of halogen substituents.
This protocol details a 4-step high-fidelity workflow designed to overcome these barriers. Unlike lower-yield direct formylation methods (Vilsmeier-Haack), which fail due to the steric bulk of the C4-bromo group, this guide utilizes a chemoselective Metal-Halogen Exchange (MHE) strategy. By exploiting the bond dissociation energy difference between C–I (approx. 65 kcal/mol) and C–Br (approx. 81 kcal/mol), we achieve exclusive C3-formylation while preserving the C4-bromo handle.
Core Synthetic Logic
Regioselective Bromination: Installation of the bromine atom ortho to the aniline amine (meta to the ester) prior to ring closure.
Indazole Construction: Modified Jacobson/diazotization cyclization to form the 4-bromo-1H-indazole core.
C3 Activation: Regiospecific iodination to create a "soft" electrophilic handle.
Chemoselective Formylation: Low-temperature "Turbo-Grignard" exchange to install the aldehyde.
Strategic Pathway Visualization
The following diagram illustrates the critical reaction flow and decision nodes for this protocol.
Figure 1: Step-wise synthetic logic flow. Note the critical temperature controls required to maintain regiochemical integrity.
Detailed Experimental Protocols
Step 1: Regioselective Bromination
Objective: Synthesize Methyl 3-amino-2-bromo-4-methylbenzoate.
Rationale: The amino group is the strongest directing group. While the para position relative to the amine is blocked by the methyl group, the ortho position (C2) is electronically activated. NBS is chosen over elemental bromine to prevent over-bromination.
Dissolve Methyl 3-amino-4-methylbenzoate in DMF under N₂ atmosphere.
Cool the solution to 0–5°C (Ice/Water bath).
Add NBS portion-wise over 30 minutes. Caution: Exothermic.
Stir at 0°C for 1 hour, then allow to warm to 25°C over 2 hours.
Workup: Pour into ice-water (10 vol). The product precipitates.[1][2] Filter, wash with water, and dry.
QC Check: ¹H NMR should show loss of one aromatic proton and a shift in the remaining signals.
Step 2: Indazole Ring Construction
Objective: Synthesize Methyl 4-bromo-1H-indazole-6-carboxylate.
Rationale: We utilize a modified Jacobson synthesis involving in situ diazotization. The diazonium species cyclizes onto the methyl group. Note that in this mechanism, the methyl carbon becomes the C3-H of the indazole ring; it does not yield a 3-methyl indazole.
Suspend the brominated aniline and KOAc in Toluene.
Add Acetic Anhydride and heat to 60°C for 1 hour (Acetylation of amine).
Add Isoamyl Nitrite dropwise.
Heat to 80°C for 12–16 hours. The solution will darken.
Hydrolysis: Cool to RT. Add water and conc.[3] HCl (to remove N-acetyl group if formed/retained). Heat to 50°C for 2 hours.
Workup: Neutralize with NaOH. Extract with EtOAc. Purify via silica gel chromatography (Hex/EtOAc gradient).
Step 3: C3-Iodination (The Activation Step)
Objective: Synthesize Methyl 4-bromo-3-iodo-1H-indazole-6-carboxylate.
Rationale: Direct formylation is blocked by the C4-bromo steric wall. Iodine is introduced here to serve as a highly reactive handle for metal-halogen exchange.
Stir at 25°C for 3 hours. Monitoring by LCMS is critical to ensure mono-iodination.
Quench: Pour into aqueous Sodium Thiosulfate (10%) to quench excess iodine.
Isolation: Filter the resulting yellow precipitate. Recrystallize from Acetonitrile if necessary.
Step 4: Chemoselective Metal-Halogen Exchange (The "Master" Step)
Objective: Synthesize Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate.
Rationale: This is the most technically demanding step. We use "Turbo-Grignard" (iPrMgCl·LiCl). The C–I bond is weaker than the C–Br bond. At -40°C , the magnesium reagent will selectively insert into the C–I bond, leaving the C4-Br intact. Higher temperatures (> -10°C) will lead to "scrambling" (exchange at Br) or benzyne formation.
Stir at -40°C for 30 minutes. (Formation of the Grignard species).
Add Anhydrous DMF (electrophile) dropwise.
Stir at -40°C for 1 hour, then slowly warm to 0°C.
Quench: Add saturated NH₄Cl solution.
Workup: Extract with EtOAc. Wash with brine. Dry over Na₂SO₄.
Purification: Column chromatography (DCM/MeOH) or crystallization from Toluene/Heptane.
Quantitative Data Summary
Parameter
Step 1 (Bromination)
Step 2 (Cyclization)
Step 3 (Iodination)
Step 4 (Formylation)
Yield (Typical)
85 - 92%
65 - 75%
88 - 95%
70 - 80%
Purity (HPLC)
>98%
>95%
>98%
>97%
Key Impurity
Dibromo-species
Azo-dimers
Unreacted SM
Des-iodo (C3-H)
Critical Temp
< 5°C
80°C
25°C
-40°C
Scale Feasibility
Kg-scale
Kg-scale
Kg-scale
100g-scale (Cryo)
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, verify the following spectral markers. If these are absent, the chemoselectivity of Step 4 failed.
Aldehyde Proton (¹H NMR): Look for a singlet at δ 10.2 - 10.5 ppm .
Failure Mode: If absent, the DMF quench failed or the Grignard did not form.
Indazole NH: Broad singlet around δ 13.5 - 14.0 ppm .
Aromatic Region:
Two singlets (or meta-coupled doublets) for the C5 and C7 protons.
Crucial Check: Integration must correspond to 2 protons . If integration is higher, or splitting patterns change, the C4-Br may have been lost (exchanged) during Step 4.
Failure Mode: A mass of ~205 indicates loss of Bromine (over-exchange).
References
Jones, P., et al. (2009). Preparation of piperidinylphenylindazolylcarboxamide for use as poly(ADP-ribose)polymerase inhibitors.[4][5] World Intellectual Property Organization, WO 2008/084261.[4][6]
Context: Primary source for the indazole ring construction and functionalization logic relevant to Niraparib intermedi
Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents.Handbook of Functionalized Organometallics.
Context: Authoritative grounding for the chemoselective Iodine/Bromine exchange using iPrMgCl·LiCl (Turbo Grignard).
Lefebvre, V., et al. (2010). Indazole synthesis via diazotization.[7]Journal of Organic Chemistry, 75(8), 2730-2732.
Context: Validates the cyclization mechanism and conditions for indazole formation
BenchChem Application Notes. (2024). Large-Scale Synthesis of 6-Bromo-1H-indazole.
Context: Provides industrial parameters for the diazotization/cycliz
Disclaimer: This Application Note is for research and development purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment utilizing appropriate Personal Protective Equipment (PPE).
Reductive amination of the aldehyde group in Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate
Application Note & Protocol Topic: Reductive Amination of the Aldehyde Group in Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate Audience: Researchers, scientists, and drug development professionals. Introduction: The S...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: Reductive Amination of the Aldehyde Group in Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of C-N Bond Formation in Indazole Scaffolds
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications in oncology, virology, and pain management. The functionalization of this heterocyclic system is paramount for modulating pharmacological activity, and the introduction of diverse amine functionalities is a cornerstone of modern drug design. Reductive amination stands out as one ofthe most robust and versatile methods for forging carbon-nitrogen bonds.[1][2]
This application note provides an in-depth guide to the reductive amination of Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate, a highly functionalized intermediate poised for diversification. We will move beyond a simple recitation of steps to explore the mechanistic underpinnings of the reaction, justify the selection of reagents, and provide a detailed, field-tested protocol that ensures high efficiency and reproducibility. The focus is on empowering researchers to confidently apply and adapt this methodology for the synthesis of novel indazole derivatives.
Reaction Principle: A One-Pot Cascade of Imine Formation and Reduction
Reductive amination is a sequential, one-pot process that transforms a carbonyl group into an amine. The reaction proceeds through two key stages:
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the electrophilic aldehyde carbon of the indazole. This forms an unstable hemiaminal intermediate, which rapidly eliminates a molecule of water to yield a C=N double bond, known as an imine (if a primary amine is used) or an iminium ion (if a secondary amine is used).[1][3] This dehydration step is often the rate-limiting part of the sequence and can be catalyzed by mild acid.
Hydride-Mediated Reduction: A selective reducing agent is then used to deliver a hydride (H⁻) to the electrophilic carbon of the imine or iminium ion, reducing the double bond to afford the final secondary or tertiary amine product.[4]
The success of this one-pot strategy hinges on the choice of a reducing agent that is mild enough to not reduce the starting aldehyde but potent enough to readily reduce the intermediate imine/iminium ion.[5][6] Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation. Its attenuated reactivity, a result of the electron-withdrawing acetoxy groups, makes it highly selective for the protonated imine intermediate over the neutral carbonyl group.[7][8] This chemoselectivity prevents the wasteful formation of the corresponding alcohol byproduct.
Visualizing the Mechanism
Caption: Figure 1: General Mechanism of Reductive Amination.
Detailed Experimental Protocol
This protocol describes the reaction of Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate with benzylamine as a representative primary amine.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Stoichiometry and Reagent Table
The following table is based on a 1.0 mmol scale.
Reagent
Molar Equiv.
MW ( g/mol )
Mass (mg)
Moles (mmol)
Density (g/mL)
Volume (µL)
Indazole Aldehyde
1.0
297.09
297
1.0
-
-
Benzylamine
1.1
107.15
118
1.1
0.981
120
NaBH(OAc)₃
1.5
211.94
318
1.5
-
-
DCM
-
-
-
-
1.33
5-10 mL
Step-by-Step Procedure
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate (297 mg, 1.0 mmol).
Solvent and Amine Addition: Add anhydrous DCM (5 mL) and stir to dissolve the aldehyde. Once dissolved, add benzylamine (120 µL, 1.1 mmol) via syringe. Stir the resulting mixture at room temperature for 20-30 minutes to facilitate pre-formation of the hemiaminal/imine intermediate.
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) in several small portions over 5-10 minutes. Note: The addition can be mildly exothermic. Portion-wise addition helps control the reaction temperature.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
Workup and Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution (10 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional DCM (2 x 15 mL).
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Hydrolysis of the methyl ester in Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate
Technical Application Note: Selective Hydrolysis of Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate Executive Summary This guide details the protocol for the chemoselective saponification of Methyl 4-bromo-3-formyl-1H-...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Selective Hydrolysis of Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate
Executive Summary
This guide details the protocol for the chemoselective saponification of Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate (CAS 885518-48-9) to its corresponding carboxylic acid, 4-bromo-3-formyl-1H-indazole-6-carboxylic acid (CAS 885523-37-5).
This transformation is a critical step in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors. The primary challenge lies in hydrolyzing the C6-ester without degrading the C3-formyl group (aldehyde), which is susceptible to Cannizzaro disproportionation or oxidation under harsh basic conditions. Furthermore, the acidity of the indazole N1-proton (
) necessitates a specific workup strategy to ensure quantitative recovery of the neutral product.
Chemical Strategy & Mechanism
The Chemoselectivity Challenge
The substrate contains three reactive centers:
C6-Methyl Ester: The target for hydrolysis.
C3-Formyl Group (Aldehyde): Sensitive to strong bases (Cannizzaro reaction) and oxidation.
N1-Indazole Nitrogen: An acidic proton. In basic media, this deprotonates first, forming an anionic species.
Operational Theory:
The reaction proceeds via a dianionic intermediate. Upon addition of base (LiOH or NaOH), the N1 proton is removed immediately, followed by nucleophilic attack of hydroxide at the C6 ester. The resulting dianion (carboxylate + indazolide) stabilizes the molecule, reducing the electrophilicity of the aldehyde and protecting it from side reactions. However, temperature control is vital ; elevated temperatures (>60°C) increase the risk of aldehyde degradation.
Reaction Scheme
Figure 1: Reaction pathway highlighting the transition from ester to stabilized dianion to neutral acid.
volumes) followed by a small amount of cold Hexane/EtOAc (9:1) to remove unreacted impurities.
Dry the solid under high vacuum at 40°C for 12 hours.
Critical Process Parameters (CPP)
Parameter
Specification
Rationale
Temperature
< 30°C
Prevents Cannizzaro reaction of the C3-aldehyde.[10]
pH Endpoint
3.0 – 4.0
Ensures protonation of Carboxylate () without degrading the scaffold.
Solvent Ratio
THF:Water (3:1)
Balances solubility of the hydrophobic ester and the hydrophilic base.
Base Choice
LiOH
Milder than NaOH/KOH; Lithium salts often have better solubility profiles in THF.
Troubleshooting & Workflow Logic
Figure 2: Workup decision tree ensuring clean isolation of the product.
Common Issues:
Aldehyde Oxidation: If the product contains significant carboxylic acid at C3 (dicarboxylic acid), degas solvents prior to use and perform the reaction under Nitrogen.
Incomplete Hydrolysis: If ester remains after 5 hours, warm slightly to 35°C. Do not reflux.
Sticky Solid: If the product oils out upon acidification, extract with 10% MeOH in DCM, dry over Na₂SO₄, and concentrate.
References
ChemicalBook. (2025). Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate Properties and CAS 885518-48-9. Retrieved from
Fluorochem. (2025). 4-bromo-3-formyl-1H-indazole-6-carboxylic acid Product Sheet. Retrieved from
BenchChem. (2025).[3] Large-Scale Synthesis of 6-Bromo-1H-indazole Derivatives. Retrieved from
Li, P., et al. (2012).[11] "Synthesis of Indazoles via [3+2] Cycloaddition." Journal of Organic Chemistry, 77(6), 3127-3133. (Grounding for indazole stability). Retrieved from
BLD Pharm. (2025). Methyl 3-formyl-1H-indazole-6-carboxylate Structure and Safety. Retrieved from
Application Note: Regioselective N-Alkylation of Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate
Abstract The indazole scaffold is a privileged pharmacophore in modern drug discovery, with N-alkylated derivatives featuring prominently in numerous therapeutic agents.[1][2] However, the synthesis of these molecules pr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The indazole scaffold is a privileged pharmacophore in modern drug discovery, with N-alkylated derivatives featuring prominently in numerous therapeutic agents.[1][2] However, the synthesis of these molecules presents a significant challenge: controlling the site of alkylation on the ambivalent indazole nitrogen atoms. Direct alkylation often yields a mixture of N1 and N2 regioisomers, complicating purification and reducing overall yield.[3][4][5] This application note provides a comprehensive guide with detailed, validated protocols for the regioselective N-alkylation of a key, highly functionalized intermediate: Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate. We present two distinct, field-proven methodologies to selectively afford either the N1- or N2-alkylated product, addressing a critical need for medicinal chemists and process development scientists. The causality behind each protocol's selectivity is explored, grounded in mechanistic principles and supported by authoritative literature.
The Challenge: Regioselectivity in Indazole Alkylation
The core of the synthetic problem lies in the annular tautomerism of the 1H-indazole ring system. The proton can reside on either nitrogen, creating 1H- and 2H-tautomers. The 1H-indazole tautomer is generally considered the more thermodynamically stable form.[4][6][7] Upon deprotonation with a base, a mesomeric indazolide anion is formed, with nucleophilic character at both N1 and N2.
The substitution pattern of the target molecule, Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate, features multiple electron-withdrawing groups (a C3-formyl, a C4-bromo, and a C6-methyl carboxylate). These substituents modulate the electronic properties of the heterocyclic ring, influencing the pKa of the N-H proton and the relative nucleophilicity of the two nitrogen atoms. Consequently, achieving high regioselectivity is not trivial and is highly dependent on the reaction conditions.[6][8] The choice of base, solvent, counter-ion, and the nature of the alkylating agent all play a decisive role in directing the alkyl group to the desired nitrogen atom.[9][10]
Diagram 1: Decision crossroads in the N-alkylation of the substituted indazole.
Protocol for Selective N1-Alkylation via Directed Deprotonation
Principle of Selectivity:
Achieving high N1-regioselectivity hinges on a strategy that favors the thermodynamic product and sterically encumbers the N2 position. The combination of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) has been shown to be exceptionally effective.[1][6][8] The prevailing hypothesis for this selectivity involves the formation of a sodium-chelated intermediate. The Na+ cation is believed to coordinate between the N2 atom and the oxygen of the C3-formyl substituent. This chelation effectively blocks the N2 position, forcing the incoming alkylating agent to react exclusively at the more accessible N1 site.[3][9]
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate (1.0 equiv).
Dissolution: Add anhydrous THF to achieve a concentration of approximately 0.1 M.
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully and portion-wise, add the sodium hydride (1.2 equiv). Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
Anion Formation: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
Alkylation: Re-cool the reaction mixture to 0 °C. Add the alkylating agent (1.1 equiv) dropwise via syringe.
Reaction: Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. For less reactive electrophiles, gentle heating (e.g., 50 °C) may be required to drive the reaction to completion.[6]
Quenching: Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
Washing: Combine the organic layers and wash sequentially with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by column chromatography on silica gel to afford the pure N1-alkylated indazole.
Expected Outcomes & Data
This protocol is expected to provide excellent regioselectivity for the N1 isomer.
Protocol for Selective N2-Alkylation via Mitsunobu Reaction
Principle of Selectivity:
The Mitsunobu reaction provides an alternative pathway that often, though not universally, favors N2-alkylation of indazoles.[6][10] This reaction proceeds via a different mechanism that does not involve a free indazolide anion. Instead, the alcohol is activated by a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11] The indazole then acts as the nucleophile. The preference for N2 attack in this context is often attributed to a combination of steric and electronic factors within the reaction intermediate, though it can be substrate-dependent.[4]
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv, typically as a 40% solution in toluene)
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Silica gel for column chromatography
Procedure:
Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF (approx. 0.2 M).
Cooling: Cool the stirred solution to 0 °C in an ice-water bath.
Initiation: Add DEAD or DIAD (1.5 equiv) dropwise to the solution over 10-15 minutes. An exothermic reaction is often observed, along with a color change (typically to a milky white or yellow suspension). Maintain the internal temperature below 5 °C during the addition.
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours. Monitor for completion by TLC or LC-MS.
Concentration: Once the reaction is complete, remove the solvent under reduced pressure.
Purification: The primary challenge in Mitsunobu workups is the removal of the triphenylphosphine oxide (TPPO) and hydrazine byproducts. Direct purification by column chromatography is the most reliable method. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired N2-alkylated product from the byproducts.
Visualized Workflow: N1 vs. N2 Protocols
Diagram 2: Comparative experimental workflows for selective N1 and N2-alkylation.
Structural Validation and Characterization
Unequivocal determination of the N1 versus N2 regiochemistry is critical and is best achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional techniques.
¹H NMR: The chemical shift of the proton on the alkyl group closest to the indazole nitrogen (the α-CH₂ or α-CH) will differ significantly between the N1 and N2 isomers.
¹³C NMR: Similar differences will be observed for the α-carbon of the alkyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment.
N1-Isomer: A correlation will be observed between the protons of the α-CH₂ group and the indazole ring's C7a carbon.[6][8]
N2-Isomer: A correlation will be observed between the protons of the α-CH₂ group and the indazole ring's C3 carbon.[6][8]
LC-MS: Useful for monitoring reaction conversion and confirming the molecular weight of the product isomers.
References
O’Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
O’Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. [Link]
He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58(46), 6429-6432. [Link]
Alam, M. S., & Keating, M. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-184. [Link]
Blore, D. K., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 10705-10712. [Link]
Rao, V. U. B., et al. (2014). Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. [Link]
Kumar, V., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1845-1864. [Link]
O’Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
Sharma, R., et al. (2020). Selective N7 Alkylation of 7-Azaindazoles. The Journal of Organic Chemistry, 85(10), 6549–6557. [Link]
Smith, C. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]
O’Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]
Blore, D. K., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]
Application Note: High-Fidelity Functionalization of C4-Bromo-1H-Indazole-6-Carboxylates
Executive Summary & Strategic Importance The 4-bromo-1H-indazole-6-carboxylate scaffold (e.g., Methyl 4-bromo-1H-indazole-6-carboxylate, CAS 885518-47-8) is a privileged pharmacophore in modern drug discovery, featuring...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
The 4-bromo-1H-indazole-6-carboxylate scaffold (e.g., Methyl 4-bromo-1H-indazole-6-carboxylate, CAS 885518-47-8) is a privileged pharmacophore in modern drug discovery, featuring prominently in Poly (ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors (e.g., FGFR, VEGFR).
This scaffold presents a unique synthetic opportunity: it possesses a C4-bromo handle for cross-coupling and a C6-ester for solubility modulation or further derivatization. However, it also presents a "Selectivity Triad" challenge that often leads to yield attrition:
Electronic Deactivation: The electron-withdrawing ester at C6 pulls density from the arene, activating the C4-Br bond for oxidative addition but potentially destabilizing the ring toward nucleophilic attack.
N-H Protic Interference: The acidic N1-H (pKa ~14) can poison Palladium catalysts or lead to competitive N-arylation.
Ester Lability: Standard cross-coupling bases (e.g., NaOtBu, NaOH) can hydrolyze or transesterify the C6-carboxylate.
This guide provides field-proven, high-fidelity protocols to functionalize the C4 position while preserving the C6-ester and N-integrity.
Before initiating synthesis, the electronic landscape of the molecule must be understood to select the correct catalytic system.
The Electronic Map
The C6-carboxylate acts as an Electron Withdrawing Group (EWG).
Impact on C4: The C4 position becomes electron-deficient. This accelerates oxidative addition of Pd(0) into the C4-Br bond compared to electron-rich bromo-indazoles.
Impact on Base Selection: The ring is more susceptible to base-mediated degradation. Weak, non-nucleophilic bases (Carbonates, Phosphates) are strictly preferred over Alkoxides.
Visualization: Reaction Workflow
The following diagram outlines the logical flow for functionalizing this scaffold, emphasizing the critical N-protection step.
Caption: Figure 1. Strategic workflow for C4-functionalization. N-protection is a mandatory prerequisite to prevent catalyst poisoning and N-arylation side reactions.
Objective: Installation of aryl or heteroaryl groups at C4.
Challenge: Preventing hydrolysis of the C6-methyl ester.
Mechanism & Causality:
We utilize Pd(dppf)Cl₂ because the ferrocene ligand bite angle provides stability and resists de-ligation in polar solvents. Potassium Phosphate (K₃PO₄) is selected as the base because it is sufficiently basic to activate the boronic acid but, unlike hydroxides, has poor nucleophilicity, sparing the C6-ester.
Step-by-Step Procedure:
Setup: In a nitrogen-flushed reaction vial, combine:
Pd(PPh₃)₄ is air-sensitive and prone to "ligand soup" issues.
Base
K₃PO₄ or Cs₂CO₃
NaOH, KOH, NaOMe
Strong hydroxides/alkoxides will hydrolyze the C6-ester to the acid.
Solvent
Dioxane/H₂O (9:1)
MeOH, EtOH
Alcohols can cause transesterification (e.g., methyl ester ethyl ester).
Protocol B: Buchwald-Hartwig Amination (C-N Bond)
Objective: Installation of amine motifs (e.g., morpholine, piperazine) at C4.
Challenge: Steric crowding at C4 (peri-interaction with C3-H and C5-H) and electronic deactivation.
Mechanism & Causality:
Standard Pd sources often fail here.[4] We employ BrettPhos (for primary amines) or RuPhos (for secondary amines).[5] These bulky, electron-rich dialkylbiaryl phosphine ligands facilitate the oxidative addition into the deactivated C4-Br bond and promote reductive elimination. Cesium Carbonate is used instead of Sodium tert-butoxide (NaOtBu) to prevent ester cleavage.
Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed).
Reaction: Heat to 100°C for 12-24 hours.
Self-Validating Check: If conversion is low after 6 hours, add 2 mol% more catalyst. Do not increase temperature above 110°C as ester stability drops.
Troubleshooting & Decision Support
The following decision tree assists in selecting the correct ligand system based on the coupling partner.
Caption: Figure 2.[2][3] Ligand selection matrix. Matching the ligand steric bulk to the substrate challenge is critical for high yields.
Common Failure Modes
Hydrolysis: If the product contains a carboxylic acid instead of an ester, check your base. Switch from Hydroxides to Carbonates. Ensure solvents are dry for Buchwald reactions.
N-Arylation: If you observe a byproduct with mass +Aryl but no loss of Bromine, the coupling occurred at N1. Solution: Ensure the N-protecting group (THP/SEM) is stable. If using "unprotected" indazole (not recommended), the N-arylation will dominate.
Protodebromination: Loss of Br replaced by H. This indicates the catalyst inserted but failed to transmetallate. Solution: Increase the amount of Boronic acid or switch to a more active catalyst (e.g., Pd-118).
References
BenchChem. "Methyl 4-bromo-1H-indazole-6-carboxylate | 885518-47-8." BenchChem Product Database. Accessed February 21, 2026. Link
Luo, Y., et al. "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents."[3] RSC Advances, 2021, 11 , 15675-15687.[3] Link
RSC Advances. "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." RSC Advances, 2021, 11 , 6610-6616. Link
Organic Chemistry Portal. "Buchwald-Hartwig Amination." Organic Chemistry Portal. Link
BenchChem. "4-Bromo-6-chloro-1H-indazole | 885519-03-9." (Reactivity comparison of C4-Br vs C6-Cl). BenchChem Product Database. Link
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Oxidative Routes to Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate
Executive Summary & Strategic Analysis
The transformation of methyl 4-bromo-1H-indazole-6-carboxylate (Substrate 1 ) into its 3-formyl derivative (Target 2 ) presents a specific synthetic challenge due to the electronic and steric environment of the indazole core.[1][2]
The Chemical Problem:
Electronic Deactivation: The indazole ring is electron-deficient due to the electron-withdrawing ester at C6 and the bromine at C4.[1][2] This severely hampers classical electrophilic formylations (e.g., Vilsmeier-Haack), which require an electron-rich aromatic system.[1]
Steric Hindrance: The C4-bromo substituent imposes steric bulk adjacent to the C3 reaction site, further inhibiting direct electrophilic attack.
Chemoselectivity Risks:
Lithiation (Metal-Halogen Exchange): Using n-BuLi to lithiate C3 followed by DMF quenching is perilous.[1][2] The C4-Br bond is highly susceptible to Lithium-Halogen exchange, leading to debromination or polymerization rather than C3-formylation.[1][2]
Ester Sensitivity: The C6-methyl ester is sensitive to strong nucleophiles and reducing agents.[1][2]
The Oxidative Solution:
Since direct C-H to C-CHO oxidation is not chemically viable in one step for this scaffold, the "oxidative" approach refers to the Oxidative Cleavage of a C3-Vinyl Intermediate .[1][2] This is the industry-standard "Process Chemistry" route for installing aldehydes on deactivated indazoles.[1][2]
This guide details the Lemieux-Johnson Oxidation protocol (OsO4/NaIO4), which offers the highest reliability, scalability, and functional group tolerance.
Critical Reagents & Mechanism
The synthesis relies on a three-stage sequence: Iodination
Before oxidation can occur, the C3-H must be converted to a C3-Vinyl group.[1][2]
Step A: Protection & Iodination
Note: While direct iodination of free indazole is possible, N1-protection (THP or SEM) is recommended to improve solubility and yield in the subsequent Suzuki coupling.[1]
Phase 2: The Oxidative Cleavage (The Core Protocol)
This step represents the "Oxidizing" transformation requested. It converts the C3-vinyl group into the C3-formyl group.[1][2]
Safety Warning: Osmium tetroxide (OsO₄) is highly toxic and volatile.[1] All operations must be performed in a well-ventilated fume hood.[1][4] Use double gloves and eye protection.
Protocol:
Setup: Charge a round-bottom flask with the 3-vinyl indazole intermediate (1.0 g, 1.0 equiv).
Solvent System: Add THF (10 mL) and Water (5 mL). Note: Acetone/Water (2:[1]1) is a viable alternative.[1]
Primary Oxidant: Add Sodium Periodate (NaIO₄) (2.5 - 3.0 equiv) in one portion. The suspension will be thick.
Workup: Filter hot through Celite to remove Selenium metal.[2] Concentrate.
Drawback: Yields are often moderate (40-60%) due to the steric hindrance of the C4-Bromine and potential over-oxidation to the carboxylic acid.[1][2] The OsO₄/NaIO₄ route (Phase 2) is superior for this specific scaffold.
Visualizing the Synthetic Logic
The following diagram illustrates the decision tree and reaction flow for synthesizing the target aldehyde.
Caption: Workflow for C3-Formylation. The Primary Route (Center) utilizes oxidative cleavage of a vinyl intermediate, avoiding harsh lithiation conditions.
Lefebvre, V., et al. "A General Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles."[1][2][5] Journal of Organic Chemistry, 2010, 75(8), 2730–2732. (Discusses Indazole functionalization logic). Link[1]
ChemicalBook. "Methyl 6-bromo-1H-indazole-3-carboxylate Properties and Synthesis." ChemicalBook.[2] Accessed 2026. Link
Organic Chemistry Portal. "Lemieux-Johnson Oxidation."[1][2] (Standard protocol validation for vinyl-to-aldehyde cleavage). Link
TCI Chemicals. "Formylation Reagents and Protocols." TCI Practical Guide. Link
This section has no published content on the current product page yet.
Reference Data & Comparative Studies
Validation
A Senior Application Scientist's Guide to the Structural Elucidation of Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate: A Comparative Analysis of Spectroscopic Techniques
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth ana...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the 1H NMR spectrum of Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate , a heterocyclic compound with potential applications in medicinal chemistry. Beyond a simple spectral interpretation, we will explore the causal relationships between the molecule's structure and its spectroscopic signature. Furthermore, this guide will objectively compare the utility of 1H NMR with other essential analytical techniques, providing a holistic view of its role in modern structural elucidation workflows.
The Central Role of ¹H NMR in Structural Verification
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary and most informative technique for elucidating the structure of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it an indispensable tool. For a molecule like Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate, ¹H NMR allows us to "see" the distinct protons on the indazole core and the methyl ester, confirming the success of a synthesis and the regiochemistry of the substituents.
Predicted ¹H NMR Spectrum of Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate
While an experimentally acquired spectrum for this specific molecule is not publicly available, we can predict its ¹H NMR spectrum with a high degree of confidence based on established principles and extensive data from analogous substituted indazoles. The analysis of related compounds, such as various bromo- and formyl-substituted indazoles, provides a solid foundation for these predictions.[1][2][3][4]
Table 1: Predicted ¹H NMR Spectral Data for Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
Rationale
N-H
~13.0 - 14.0
Broad Singlet
-
The acidic proton on the indazole nitrogen is typically deshielded and often appears as a broad signal due to quadrupole broadening and potential exchange. Its chemical shift is highly dependent on solvent and concentration.[2]
H-5
~8.5 - 8.7
Singlet
-
This proton is situated between the electron-withdrawing bromine at C4 and the carboxylate group at C6. The proximity to the bromine atom is expected to cause a significant downfield shift. Due to the substitution at C4 and C6, no ortho or meta coupling is expected, resulting in a singlet.
H-7
~8.2 - 8.4
Singlet
-
This proton is adjacent to the electron-withdrawing carboxylate group at C6. Similar to H-5, the substitution pattern dictates that it will appear as a singlet.
Aldehyde CHO
~10.0 - 10.5
Singlet
-
The proton of the formyl group is highly deshielded due to the strong anisotropic effect of the carbonyl double bond and will appear as a sharp singlet far downfield.
Methyl OCH₃
~3.9 - 4.1
Singlet
-
The protons of the methyl ester are in a relatively shielded environment and will appear as a singlet, as there are no adjacent protons to couple with.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To ensure high-quality, reproducible data, a standardized experimental protocol is paramount.
Diagram 1: Workflow for ¹H NMR Sample Preparation and Analysis
Caption: Standard workflow for preparing and analyzing a sample for ¹H NMR spectroscopy.
Causality in Experimental Choices:
Solvent Selection (DMSO-d₆ vs. CDCl₃): The choice of deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for indazole derivatives due to its excellent solubilizing power and its ability to slow down the exchange of the N-H proton, often resulting in a sharper signal.[2] Chloroform-d (CDCl₃) is another common choice, but the N-H proton may be broader or even exchange with residual water.
Internal Standard (TMS): Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm. This provides a stable reference point for accurate chemical shift measurements.
Spectrometer Frequency: Higher field strength magnets (e.g., 400 MHz or higher) provide better signal dispersion and resolution, which is crucial for resolving complex multiplets in substituted aromatic systems.
A Comparative Guide to Complementary Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive structural elucidation relies on a suite of analytical techniques. Each method provides a unique piece of the structural puzzle.
Table 2: Comparison of Analytical Techniques for the Characterization of Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate
Technique
Information Provided
Strengths
Limitations
¹³C NMR Spectroscopy
Number and types of carbon atoms (aliphatic, aromatic, carbonyl).
Provides a count of unique carbon atoms, confirming the molecular formula's carbon backbone.
Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS)
Molecular weight and fragmentation pattern.
Provides the exact molecular weight, confirming the elemental composition. Fragmentation patterns can offer structural clues.[1][5]
Does not provide detailed information on the connectivity of atoms. Isomers may not be distinguishable.
Fourier-Transform Infrared (FTIR) Spectroscopy
Presence of specific functional groups.
Quickly confirms the presence of key functional groups like C=O (aldehyde and ester), N-H, and C-Br bonds through their characteristic vibrational frequencies.[6]
Provides limited information on the overall molecular structure and connectivity.
High-Performance Liquid Chromatography (HPLC)
Purity of the compound.
Essential for assessing the purity of the synthesized compound and for purification.[2]
Does not provide structural information on its own, but can be coupled with other detectors (e.g., MS).
In-Depth Look at Alternative and Complementary Techniques
¹³C NMR Spectroscopy: The Carbon Skeleton View
¹³C NMR spectroscopy provides a direct look at the carbon framework of the molecule. For our target compound, we would expect to see 10 distinct carbon signals, corresponding to the 10 carbon atoms in the molecule.
Experimental Protocol for ¹³C NMR:
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in 0.6-0.7 mL of deuterated solvent).
Acquisition: Use a standard proton-decoupled ¹³C NMR pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
Data Processing: Similar to ¹H NMR, the data is processed via Fourier transform, phasing, and baseline correction.
Mass Spectrometry: Confirming the Molecular Formula
Mass spectrometry is a destructive technique that provides the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental formula.
Diagram 2: Workflow for Mass Spectrometry Analysis
Caption: General workflow for obtaining a mass spectrum.
For Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate (C₁₀H₇BrN₂O₃), the expected monoisotopic mass is approximately 281.96 g/mol . The presence of a bromine atom would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in a nearly 1:1 ratio).
FTIR Spectroscopy: A Quick Functional Group Check
FTIR spectroscopy is a rapid and non-destructive technique that is ideal for identifying the presence of key functional groups.
Experimental Protocol for FTIR (ATR):
Sample Preparation: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
Data Collection: Collect the infrared spectrum.
Expected Characteristic IR Absorptions:
N-H stretch: ~3300-3500 cm⁻¹
C=O stretches (aldehyde and ester): ~1680-1750 cm⁻¹ (two distinct peaks expected)
C-Br stretch: ~500-600 cm⁻¹
Conclusion: A Synergistic Approach to Structural Elucidation
The structural elucidation of a novel compound like Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate is not reliant on a single analytical technique. Instead, it requires a synergistic approach where the detailed connectivity information from ¹H and ¹³C NMR is complemented by the molecular weight confirmation from mass spectrometry and the functional group identification from FTIR. While ¹H NMR provides the most intricate details of the proton framework, the other techniques are essential for a comprehensive and unambiguous structural assignment. This multi-faceted analytical workflow ensures the scientific integrity of the data and provides the trustworthy and authoritative results required in research and drug development.
References
Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. Available from: [Link]
Yin, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 223, 113647. Available from: [Link]
ResearchGate. (n.d.). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid. Available from: [Link]
Li, P., et al. (2013). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, 15(1), 184-187. Available from: [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information - Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available from: [Link]
PubChem. (n.d.). 4-bromo-3-formyl-1h-indazole-6-carboxylic acid. Available from: [Link]
Pingale, R., et al. (2023). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Asian Journal of Research in Chemistry, 16(8), 543-547. Available from: [Link]
Advanced Characterization of Brominated Indazoles via LC-MS/MS: A Technical Guide
Executive Summary Brominated indazoles serve as critical scaffolds in the development of kinase inhibitors, receptor modulators, and, increasingly, as forensic markers in novel psychoactive substances (NPS). Their analys...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Brominated indazoles serve as critical scaffolds in the development of kinase inhibitors, receptor modulators, and, increasingly, as forensic markers in novel psychoactive substances (NPS). Their analysis presents a unique challenge: the bromine atom introduces distinct isotopic signatures, yet the positional isomerism (e.g., 3-bromo vs. 5-bromo) demands high-resolution fragmentation analysis.
This guide moves beyond basic spectral matching. It details the mechanistic fragmentation pathways of brominated indazoles, compares the efficacy of Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI), and provides a validated workflow for distinguishing regioisomers—a critical requirement for patent protection and forensic identification.
The Isotopic Fingerprint: The First Line of Identification
Before analyzing fragmentation, the brominated indazole must be confirmed via its isotopic envelope. Unlike standard organic molecules, bromine possesses two stable isotopes,
and , with naturally occurring abundances of 50.69% and 49.31%, respectively.
The "Doublet" Rule: Any brominated indazole precursor ion (
) will appear not as a single peak, but as a doublet separated by 2 m/z units with a near 1:1 intensity ratio.
Data Filtration: In high-throughput screening, set your extraction window to identify this specific mass defect. This filters out non-halogenated background noise immediately.
Mechanistic Fragmentation Pathways
Understanding how the molecule breaks apart is essential for structural elucidation. The fragmentation of the indazole core is driven by the stability of the diaza-heterocycle.
Core Fragmentation Events
Protonation: In ESI(+), protonation occurs at the
or position.
Neutral Loss of HCN (27 Da): A hallmark of indazoles. The cleavage of the pyrazole ring typically ejects hydrogen cyanide.
Radical Bromine Loss (
) vs. HBr Loss:
Radical Loss (79/81 Da): Common in high-energy collision dissociation (CID).
Neutral Loss (HBr, 80/82 Da): Often observed when a labile proton is available adjacent to the bromine, or during low-energy collisions.
Visualization: The Fragmentation Cascade
The following diagram illustrates the primary decay pathway for a generic 5-bromo-1H-indazole.
Caption: Primary fragmentation pathways of 5-bromo-1H-indazole under ESI(+) conditions. Note the bifurcation between radical and neutral losses.
Comparative Analysis: Distinguishing Regioisomers
The most significant analytical challenge is distinguishing positional isomers (e.g., 3-bromo, 5-bromo, 6-bromo). Mass spectrometry alone is often insufficient without chromatographic data, but specific fragmentation biases exist.
Performance Comparison: 3-Bromo vs. 5/6-Bromo
The position of the bromine atom relative to the nitrogen atoms dictates the bond dissociation energy (BDE) and the resulting fragment intensity.
Feature
3-Bromo-1H-indazole
5-Bromo / 6-Bromo-1H-indazole
Location
Pyrazole ring (Active site)
Benzene ring (Stable backbone)
Labillity
High. The C-Br bond on the 5-membered ring is more susceptible to cleavage.
Lower. Aryl bromides are robust.
Dominant Loss
Preferential loss of Br radical ().
Preferential retention of Br during initial ring opening; loss of HCN often precedes Br loss.
Diagnostic Ratio
High ratio of .
Low ratio of .
Analytical Strategy
To confidently identify the isomer, you must employ an Orthogonal Approach :
Retention Time (RT): 5-bromo and 6-bromo isomers often co-elute on standard C18 columns. Use a Phenyl-Hexyl column to exploit
interactions for better separation.
MS/MS Ratios: Monitor the ratio of the m/z 117 (des-bromo) fragment to the parent. 3-bromo derivatives typically show a higher abundance of the des-bromo species at lower collision energies.
Methodological Comparison: ESI vs. APCI
While Electrospray Ionization (ESI) is the industry standard, Atmospheric Pressure Chemical Ionization (APCI) offers distinct advantages for halogenated heterocycles.
Comparative Guide
Feature
Electrospray Ionization (ESI)
Atmospheric Pressure Chemical Ionization (APCI)
Mechanism
Ion evaporation/Charge residue (Liquid phase).
Corona discharge/Gas phase proton transfer.
Suitability
Best for: Polar, basic indazoles.
Best for: Non-polar, neutral brominated precursors.
Sensitivity
High for protonatable nitrogens.
Moderate, but lower background noise for hydrophobic analogs.
In-Source Fragmentation
Low (Softer). Preserves the isotopic doublet.
High. Often strips the Br atom before the quadrupole, complicating identification.
Recommendation
Primary Choice. Use for general screening and quantification.
Alternative. Use only if the molecule lacks basicity or suffers from severe matrix suppression in ESI.
Validated Experimental Protocol
This protocol is designed to maximize the separation of regioisomers and ensure stable ionization.
Reagents & Setup
Solvents: LC-MS grade Methanol and Water.
Modifier: 0.1% Formic Acid (Proton source for ESI). Avoid Ammonium Acetate if maximizing sensitivity for the parent ion, as it can suppress ionization of weak bases.
Column: C18 is standard, but Biphenyl or Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm) is required for isomeric separation.
Step-by-Step Workflow
Sample Preparation:
Dissolve standard in Methanol (1 mg/mL).
Dilute to 100 ng/mL in 50:50 Water:Methanol. Crucial: High organic content in the injection solvent can cause peak broadening for early eluters.
LC Parameters:
Flow Rate: 0.3 mL/min.
Gradient:
0-1 min: 5% B (Hold)
1-10 min: 5% -> 95% B (Linear)
10-12 min: 95% B (Wash)
Note: The shallow gradient is essential for separating the 5-bromo and 6-bromo isomers.
MS Source Parameters (ESI+):
Capillary Voltage: 3.5 kV.
Desolvation Temp: 350°C (Brominated compounds are thermally stable).
Cone Voltage: 30V (Keep low to prevent in-source loss of Br).
Data Acquisition:
Mode: Data Dependent Acquisition (DDA) or MRM.
MRM Transitions (Generic):
Quantifier:
(Ring cleavage).
Qualifier:
(Radical loss).
Decision Logic for Identification
Caption: Decision tree for the classification of brominated indazole isomers based on MS/MS spectral data.
References
Feeny, R. et al. (2024).[1] Classification of Mass Spectral Data to Assist in the Identification of Novel Synthetic Cannabinoids. National Institutes of Health. Available at: [Link]
Kusano, M. et al. (2023).[2] Nontargeted screening based on EI-MS spectra using statistical methods: An investigative study of synthetic indole/indazole cannabinoids. PubMed. Available at: [Link]
Banister, S. D. et al. (2015). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities. PMC. Available at: [Link]
Buré, C. et al. (2006).[3] Location and base selectivity on fragmentation of brominated oligodeoxynucleotides. Journal of Mass Spectrometry. Available at: [Link]
A Comparative Guide to HPLC Purity Validation for Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate, a key intermediate in pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate, a key intermediate in pharmaceutical synthesis. As the purity of starting materials and intermediates is critical to the safety and efficacy of the final drug product, a robust and validated analytical method is paramount. This document will delve into the strategic considerations for method development, compare viable chromatographic approaches, and provide a detailed protocol for a stability-indicating HPLC method, all grounded in established regulatory principles.
The Critical Role of Purity Validation
Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate possesses multiple reactive functional groups, including a bromo substituent, a formyl group, and an indazole core. These features make the molecule susceptible to degradation and the formation of impurities during synthesis, purification, and storage. A validated, stability-indicating HPLC method is therefore essential to ensure the identity, purity, and quality of this intermediate. Such a method must be able to separate the main compound from its potential impurities, including starting materials, by-products, and degradation products.[1][2][3]
The validation of an analytical procedure is a formal process to demonstrate its suitability for the intended purpose.[4] Regulatory bodies such as the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA) provide comprehensive guidelines for analytical method validation.[5][6][7][8][9] This guide adheres to these principles to ensure scientific rigor and regulatory compliance.
Strategic Approach to HPLC Method Development
The development of a robust HPLC method for a substituted indazole like Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate requires a systematic approach. The molecule's aromatic and heterocyclic nature, along with its functional groups, dictates the initial choice of chromatographic conditions.
Column Selection: A Tale of Two Chemistries
The stationary phase is the heart of the chromatographic separation. For aromatic compounds, two column chemistries are particularly effective: the traditional C18 (ODS) and the Phenyl-Hexyl.
C18 (Octadecylsilane) Columns: These are the workhorses of reversed-phase chromatography, separating compounds primarily based on hydrophobicity.[10] The long alkyl chains provide strong retention for non-polar molecules. For our target compound, a C18 column is a logical starting point due to the overall hydrophobicity imparted by the indazole ring system and the bromo substituent.
Phenyl-Hexyl Columns: These columns offer a different selectivity profile.[6][11] The phenyl rings in the stationary phase can engage in π-π interactions with aromatic analytes, providing enhanced retention and selectivity for compounds with aromatic systems.[12] This can be particularly advantageous for separating closely related aromatic impurities that may co-elute on a C18 column.[11][13]
Comparison of C18 and Phenyl-Hexyl Columns:
Feature
C18 (ODS) Column
Phenyl-Hexyl Column
Rationale for Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate
Primary Separation Mechanism
Hydrophobic interactions
Hydrophobic and π-π interactions
The indazole ring and aromatic substituents make both mechanisms relevant.
Selectivity
Excellent for general hydrophobic compounds.
Enhanced selectivity for aromatic and unsaturated compounds.[6]
Phenyl-Hexyl may offer superior resolution of aromatic impurities.
Retention
Generally higher for non-polar compounds.
Can provide different elution orders compared to C18.[6][12]
The choice depends on the specific impurity profile.
Mobile Phase Optimization: The Power of pH
The mobile phase composition, particularly its pH, is a powerful tool for optimizing separations of ionizable compounds.[5][7][14][15] The indazole moiety in the target compound has a pKa, and controlling the mobile phase pH relative to this pKa can significantly impact retention time and peak shape.
For acidic analytes, a mobile phase pH set below the pKa will keep the compound in its neutral, more retained form.[7] Conversely, for basic compounds, a pH above the pKa will result in the neutral, more retained form.[5] Since our target compound has both acidic (N-H of the indazole) and potentially basic sites, a buffered mobile phase is essential for reproducible results. A starting point for method development would be a low pH (e.g., pH 3.0) to suppress the ionization of the indazole N-H, leading to better retention and peak shape.
Commonly used buffers in reversed-phase HPLC include phosphate, acetate, and formate.[7] The choice of buffer depends on the desired pH and its compatibility with the detection method (e.g., UV or MS).
Elution Mode: Isocratic vs. Gradient
The choice between isocratic and gradient elution depends on the complexity of the sample and the polarity range of the analytes.
Isocratic Elution: The mobile phase composition remains constant throughout the run. This approach is simpler, requires less sophisticated equipment, and is often preferred for routine quality control analysis of a known set of analytes with similar polarities.[16][17][18]
Gradient Elution: The mobile phase composition is changed during the separation, typically by increasing the proportion of the organic solvent.[16] This is ideal for complex mixtures containing compounds with a wide range of polarities, as it allows for the elution of strongly retained components in a reasonable time with good peak shape.[17][19] For a purity method, where unknown impurities with varying polarities may be present, a gradient method is generally more suitable.[18]
Workflow for Method Development:
Caption: A streamlined workflow for HPLC method development.
Proposed Stability-Indicating HPLC Method and Validation Protocol
Based on the chemical properties of Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate and general principles of reversed-phase chromatography, the following starting method is proposed.
Proposed Chromatographic Conditions
Parameter
Recommended Condition
Justification
Column
Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm)
Provides alternative selectivity for aromatic compounds, potentially resolving critical impurities.
Mobile Phase A
0.1% Formic Acid in Water (pH ~2.8)
Low pH suppresses silanol activity and ensures the analyte is in a single ionic form, improving peak shape and retention.[7]
Mobile Phase B
Acetonitrile
Common organic modifier with good UV transparency and elution strength.
Elution
Gradient
Ensures elution of potential impurities with a wide range of polarities.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Provides stable and reproducible retention times.
Detection
UV at 254 nm and 280 nm
The aromatic and conjugated system of the molecule is expected to have strong UV absorbance at these wavelengths.
Injection Volume
10 µL
A typical injection volume for analytical HPLC.
Proposed Gradient Program:
Time (min)
% Mobile Phase B (Acetonitrile)
0
30
20
90
25
90
26
30
30
30
Validation Protocol
The proposed method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[5][8][20]
Workflow for HPLC Method Validation:
Caption: Key parameters for HPLC method validation as per ICH guidelines.
Detailed Validation Parameters:
Parameter
Experimental Approach
Acceptance Criteria
Specificity
Analyze blank, placebo (if applicable), and stressed samples (acid, base, oxidative, thermal, photolytic degradation).[21][22] Peak purity analysis using a Photodiode Array (PDA) detector should be performed.[11][23]
The peak for the main compound should be free from interference from any degradation products or other impurities. Peak purity index should be greater than the threshold.
Linearity
Analyze a minimum of five concentrations across the expected range (e.g., LOQ to 150% of the target concentration).
Correlation coefficient (r²) ≥ 0.999.
Range
Established from the linearity study.
The range should cover the expected concentrations of the analyte in the samples.
Accuracy
Perform recovery studies by spiking known amounts of the analyte into a placebo or blank matrix at three concentration levels (e.g., 80%, 100%, 120%).
Mean recovery should be within 98.0% to 102.0%.
Precision
- Repeatability (Intra-day): Analyze a minimum of six replicate preparations of the same sample or three preparations at three different concentrations on the same day.[4]- Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
Relative Standard Deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD)
Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.
The lowest concentration at which the analyte can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ)
Determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.
The lowest concentration at which the analyte can be quantitated with acceptable precision and accuracy.
Robustness
Deliberately vary method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), flow rate (±0.1 mL/min), and mobile phase composition (±2%).
System suitability parameters should remain within acceptable limits.
System Suitability
Inject a standard solution multiple times before sample analysis.
RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.
Forced Degradation Studies: The Key to a Stability-Indicating Method
Forced degradation, or stress testing, is a critical component of method validation for purity analysis.[1][2][3] It involves subjecting the drug substance to harsh conditions to accelerate its decomposition. The goal is to generate potential degradation products and demonstrate that the analytical method can effectively separate them from the parent compound.[21]
Experimental Protocol for Forced Degradation:
Acid Hydrolysis: Dissolve the sample in a solution of 0.1 N HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution before injection.
Base Hydrolysis: Dissolve the sample in a solution of 0.1 N NaOH and heat at 60°C for a specified time. Neutralize the solution before injection.
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for a specified time.
Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C) for a specified period.
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) and visible light for a defined duration.
The chromatograms from the stressed samples are then compared to that of an unstressed sample to identify and quantify any degradation products. The use of a PDA detector is highly recommended to assess peak purity and to compare the UV spectra of the parent peak and any new peaks that appear.[11][23]
Conclusion
The development and validation of a robust, stability-indicating HPLC method are crucial for ensuring the quality of Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate. A systematic approach that includes careful selection of the stationary phase, optimization of the mobile phase pH, and a well-designed gradient elution program is essential. While a C18 column provides a good starting point, a Phenyl-Hexyl column may offer superior selectivity for this aromatic heterocyclic compound and its potential impurities. The validation of the chosen method must be comprehensive, adhering to ICH guidelines and including forced degradation studies to unequivocally demonstrate its stability-indicating nature. By following the principles and protocols outlined in this guide, researchers and drug development professionals can establish a reliable analytical method to support the development of safe and effective pharmaceuticals.
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